molecular formula C10H16O B1582330 2,10-Epoxypinane CAS No. 6931-54-0

2,10-Epoxypinane

Cat. No.: B1582330
CAS No.: 6931-54-0
M. Wt: 152.23 g/mol
InChI Key: OUXAABAEPHHZPC-UHFFFAOYSA-N
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Description

2,10-Epoxypinane is an organic compound derived from beta-pinene, a naturally occurring monoterpene It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether

Mechanism of Action

Target of Action

It’s known that 2,10-epoxypinane is a product of the epoxidation of β-pinene .

Mode of Action

The mode of action of this compound involves its interaction with various catalysts during its synthesis. For instance, in the epoxidation of β-pinene to this compound, potassium peroxomonosulfate (Oxone) is used as an oxidant and acetone as a catalyst . The structure of this compound is characterized by data of infrared spectrum, GC-MS spectrum, and 1H NMR spectrum .

Biochemical Pathways

The biochemical pathway involved in the formation of this compound is the epoxidation of β-pinene. This process involves the use of an oxidant and a catalyst. The procedure consists simply in stirring the substrate, NaHCO3 and acetone, at 0°C, with dropwise addition of an aqueous solution of Oxone . The yield of this compound can reach 85.4% and the system exhibits good chemical selectivity and few byproducts .

Pharmacokinetics

The synthesis process of this compound involves factors such as the mole ratio of oxone to β-pinene, reaction temperature, ph, and reaction time, which could potentially impact its bioavailability .

Result of Action

The result of the action of this compound is primarily observed in its synthesis. Under optimum conditions, the yield of this compound can reach up to 90.30% . The system exhibits good chemical selectivity and few byproducts .

Action Environment

The action environment of this compound is influenced by several factors. The yield of this compound is affected by the mole ratio of Oxone to β-pinene, reaction temperature, pH, and reaction time . These factors can influence the efficacy and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,10-Epoxypinane is typically synthesized through the epoxidation of beta-pinene. One common method involves the use of potassium peroxomonosulfate (Oxone) as the oxidant and acetone as the catalyst. The reaction is carried out under mild conditions, with a mole ratio of Oxone to beta-pinene of 0.8:1, a reaction temperature of 40°C, and a pH of 7.0-7.5. The reaction time is approximately 2.5 hours, yielding this compound with high selectivity and minimal byproducts .

Industrial Production Methods

In industrial settings, this compound can be produced using hydrogen peroxide as the oxidant in an aqueous solution of polar solvents such as methanol, N,N-dimethylformamide, or acetonitrile. The reaction is catalyzed by manganese sulfate in the presence of sodium hydrocarbonate and salicylic acid. The epoxide is then extracted with an aliphatic solvent and purified by distillation under vacuum, achieving a purity of 95% and a yield of 60-70% .

Chemical Reactions Analysis

Types of Reactions

2,10-Epoxypinane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidation, leading to the formation of diols.

    Reduction: Reduction reactions can convert the oxirane ring into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

Major Products

    Diols: Formed from the oxidation of the oxirane ring.

    Alcohols: Resulting from the reduction of the oxirane ring.

    Substituted Epoxides: Produced through nucleophilic substitution reactions.

Scientific Research Applications

2,10-Epoxypinane has several applications in scientific research:

Comparison with Similar Compounds

2,10-Epoxypinane can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific structure and the position of the oxirane ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-9(2)7-3-4-10(6-11-10)8(9)5-7/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXAABAEPHHZPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C1C2)CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863962
Record name Spiro[bicyclo[3.1.1]heptane-2,2'-oxirane], 6,6-dimethyl-
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6931-54-0
Record name β-Pinene oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6931-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro(bicyclo(3.1.1)heptane-2,2'-oxirane), 6,6-dimethyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro[bicyclo[3.1.1]heptane-2,2'-oxirane], 6,6-dimethyl-
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Record name Spiro[bicyclo[3.1.1]heptane-2,2'-oxirane], 6,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,10-epoxypinane
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.323
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Synthesis routes and methods I

Procedure details

Material I was used in the procedure described in example 11 in acetonitrile and it was observed that after 2 h of reaction time, the conversion was less than 23% and selectivity for myrtanal was 53%.
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Synthesis routes and methods II

Procedure details

Among other routes that have been developed to prepare perillyl alcohol from beta pinene oxide is that reported by T. K. Keenan in 1966 who produced perillyl acetate from beta-pinene oxide by refluxing beta-pinene oxide with acetic anhydride and acetic acid for seven hours followed by removal of the acetate to afford a nine percent (9%) yield of perillyl alcohol based on the starting beta-pinene oxide (B.S. Thesis Mass. Institute of Tech.). The applicants found the process to be reproducible albeit in low yield. F. C. Delay in Swiss Patent 5671/84 reported the production of perillyl alcohol in which he treated beta-pinene oxide with nitromethane and ammonium nitrite at a temperature between 20° C. and 90° C. in an overall yield of thirty percent (30%). Two years later Wang and co-workers published in Tetrahedron 1986, 620-638 complete details of this procedure and reported an overall yield of sixty-eight percent (68%) perillyl alcohol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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